Ethyl 2-(hydroxyamino)benzoate
Overview
Description
Ethyl 2-(hydroxyamino)benzoate is a derivative of salicylic acid and belongs to the class of hydroxamic acids. It has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol. This compound has attracted attention due to its potential biological activities, making it a subject of interest in various scientific research areas.
Preparation Methods
Ethyl 2-(hydroxyamino)benzoate can be synthesized through several methods. One common approach involves the esterification of salicylic acid with ethanol in the presence of a mineral acid catalyst . Another method includes the reaction of ethyl benzoate with hydroxylamine under controlled conditions . Industrial production methods often employ batch or continuous distillation processes to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and ethanol.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(hydroxyamino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as metalloproteinases, by chelating metal ions in the active site . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Ethyl 2-(hydroxyamino)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Unlike this compound, ethyl benzoate lacks the hydroxylamine group and has different chemical properties and applications.
Salicylic acid: While both compounds are derivatives of salicylic acid, this compound has additional functional groups that confer unique reactivity and biological activities.
Hydroxamic acids: This class of compounds, which includes this compound, is known for its ability to chelate metal ions and inhibit metalloproteinases.
Properties
IUPAC Name |
ethyl 2-(hydroxyamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)7-5-3-4-6-8(7)10-12/h3-6,10,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLDZCXDAKIFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544090 | |
Record name | Ethyl 2-(hydroxyamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38476-40-3 | |
Record name | Ethyl 2-(hydroxyamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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